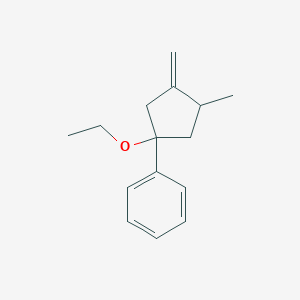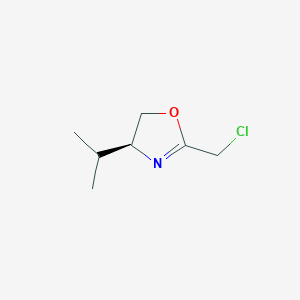
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features two thiophene rings connected by an ethene bridge, with butyl groups attached to the 3 and 4 positions of each thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Butyl Groups: The butyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the Ethene Bridge: The ethene bridge can be formed through a coupling reaction, such as the Heck reaction, which involves the coupling of halogenated thiophenes with ethene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s electronic properties.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane-bridged derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, the compound’s interaction with cellular components can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular membranes.
相似化合物的比较
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethylthiophene): Similar structure but with methyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenylthiophene): Similar structure but with phenyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylfuran): Similar structure but with furan rings instead of thiophene rings.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is unique due to the presence of butyl groups, which enhance its solubility and processability. The ethene bridge provides a conjugated system that is beneficial for electronic applications, while the thiophene rings contribute to the compound’s stability and electronic properties.
属性
CAS 编号 |
188565-07-3 |
|---|---|
分子式 |
C26H40S2 |
分子量 |
416.7 g/mol |
IUPAC 名称 |
3,4-dibutyl-2-[2-(3,4-dibutylthiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40S2/c1-5-9-13-21-19-27-25(23(21)15-11-7-3)17-18-26-24(16-12-8-4)22(20-28-26)14-10-6-2/h17-20H,5-16H2,1-4H3 |
InChI 键 |
JDUINQQJHDIBPL-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CSC(=C1CCCC)C=CC2=C(C(=CS2)CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


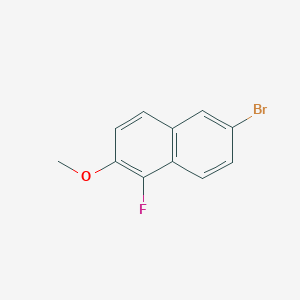
![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl prop-2-enoate](/img/structure/B14255370.png)
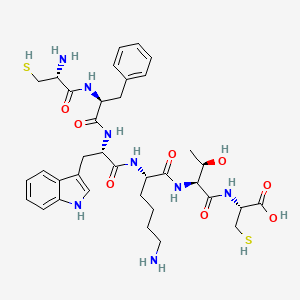
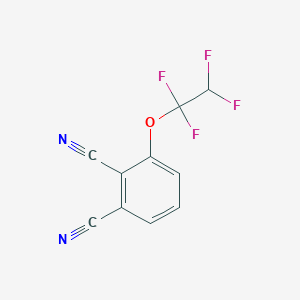
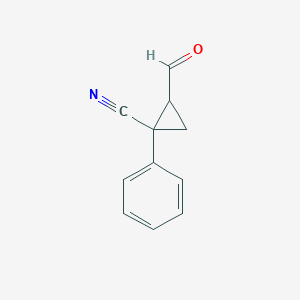
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
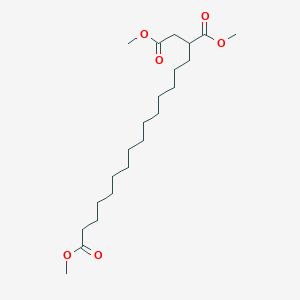
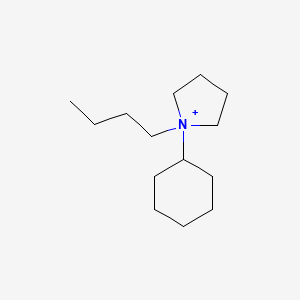
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

